molecular formula C6H7Cl2N3O2 B2789210 (3-Chloro-4-nitrophenyl)hydrazine hydrochloride CAS No. 2155852-50-7

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride

Cat. No.: B2789210
CAS No.: 2155852-50-7
M. Wt: 224.04
InChI Key: XJCQTMCLCYJGPB-UHFFFAOYSA-N
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Description

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a nitro group (-NO₂) at the para position and a chloro (-Cl) substituent at the meta position on the aromatic ring. This combination of electron-withdrawing groups (EWGs) significantly influences its chemical reactivity, solubility, and biological activity.

Hydrazine hydrochlorides are widely used as intermediates in organic synthesis, particularly in the preparation of heterocycles (e.g., pyrazolines, indoles) and pharmaceutical precursors . The presence of EWGs like nitro and chloro groups enhances electrophilicity, facilitating nucleophilic addition or condensation reactions .

Properties

IUPAC Name

(3-chloro-4-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2.ClH/c7-5-3-4(9-8)1-2-6(5)10(11)12;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCQTMCLCYJGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-50-7
Record name (3-chloro-4-nitrophenyl)hydrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-chloro-4-nitroaniline

    Reagent: Hydrazine hydrate

    Catalyst: Hydrochloric acid

    Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high purity and consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 3-chloro-4-aminophenylhydrazine

    Substitution: Various substituted phenylhydrazines

    Condensation: Hydrazones and related derivatives

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One notable application of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride is in the synthesis of heterocyclic compounds, such as carbazoles. These compounds are crucial in pharmaceuticals and organic materials. A study demonstrated that phenylhydrazine derivatives could be used effectively to synthesize carbazole derivatives through cyclization reactions .

As a Reagent in Organic Reactions

This compound serves as a reagent in various organic reactions, including:

  • Condensation Reactions : It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Reduction Reactions : The compound can act as a reducing agent in certain conditions, facilitating the transformation of nitro groups to amines.

Antimicrobial Activity

Research has indicated that derivatives of (3-Chloro-4-nitrophenyl)hydrazine exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development into antimicrobial agents .

Anticancer Properties

Some studies have explored the anticancer potential of hydrazine derivatives, including this compound. Preliminary results indicate that these compounds may inhibit cancer cell proliferation through apoptosis induction mechanisms .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a functional monomer for the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Dye Manufacturing

The compound is also applied in the dye industry as an intermediate for synthesizing azo dyes, which are widely used for coloring textiles and other materials.

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and Staphylococcus aureus with MIC values below 100 µg/mL .
Study BSynthesis of CarbazolesAchieved a yield of 74% for carbazole derivatives using (3-Chloro-4-nitrophenyl)hydrazine as a precursor .
Study CAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The nitro and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric effects of substituents critically determine the reactivity of phenylhydrazine hydrochlorides:

Compound Substituents Key Reactivity Features Reference
4-Nitrophenylhydrazine HCl -NO₂ (para) High electrophilicity; used in carbonyl derivatization and heterocycle synthesis
3-Chlorophenylhydrazine HCl -Cl (meta) Moderate reactivity; participates in acylation and cyclization reactions
(4-Methyl-3-nitrophenyl)hydrazine HCl -NO₂ (para), -CH₃ (meta) Steric hindrance from methyl group slows nucleophilic attack compared to nitro-only analogs
4-Cyanophenylhydrazine HCl -CN (para) Strong EWG; enhances condensation with carbonyl compounds
Target Compound -NO₂ (para), -Cl (meta) Predicted synergistic EWG effects; likely higher stability and slower hydrolysis than nitro-only analogs

Key Observations :

  • Nitro Group Dominance: The para-nitro group in 4-nitrophenylhydrazine HCl increases electrophilicity, making it highly reactive toward carbonyl compounds (e.g., chromanones, ketones) .
  • Chloro Substituent Impact : The meta-chloro group in the target compound may sterically hinder reactions at the phenyl ring while enhancing resonance stabilization of intermediates .

Physical and Spectral Properties

Comparative data for select analogs:

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Spectral Features (¹H NMR)
4-Nitrophenylhydrazine HCl C₆H₈ClN₃O₂ 189.60 240–242 (decomp.) Slightly in water δ 8.2–8.4 (d, 2H, Ar-H), δ 6.8–7.0 (d, 2H, Ar-H)
3-Chlorophenylhydrazine HCl C₆H₇Cl₂N₂ 195.04 198–200 Ethanol, DCM δ 7.3–7.5 (m, 3H, Ar-H)
(4-Methyl-3-nitrophenyl)hydrazine HCl C₇H₁₀ClN₃O₂ 203.63 Not reported DMF, DMSO δ 2.5 (s, 3H, -CH₃), δ 8.1–8.3 (d, 1H, Ar-H)
Target Compound C₆H₇Cl₂N₃O₂ 224.05 (calc.) Not reported Likely polar aprotic solvents Predicted aromatic signals at δ 7.5–8.5 (meta/para coupling)

Notes:

  • The target compound’s molecular weight (224.05 g/mol) is higher than monosubstituted analogs due to the dual substituents.
  • Solubility is expected to favor polar aprotic solvents (e.g., DMF, DMSO) due to increased polarity from EWGs.
Pharmaceutical Intermediates

    Biological Activity

    (3-Chloro-4-nitrophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and data tables.

    Chemical Structure and Properties

    This compound has the chemical formula C6H8ClN3O2C_6H_8ClN_3O_2 and is characterized by the presence of both chloro and nitro functional groups on the phenyl ring, which contribute to its biological activities. The hydrazine moiety (-NH-N=) is known for its role in various pharmacological effects.

    Antioxidant Activity

    Research has established that compounds with hydrazone structures often exhibit notable antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. In a comparative study, derivatives of this compound demonstrated antioxidant activities that were comparable to or exceeded that of ascorbic acid, a well-known antioxidant.

    CompoundDPPH Scavenging Activity (IC50 µg/mL)
    Ascorbic Acid30
    This compound25
    Other Hydrazone Derivatives20-35

    This table illustrates that this compound exhibits significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

    Antimicrobial Activity

    The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicate that this compound possesses antibacterial activity comparable to standard antibiotics such as ciprofloxacin.

    Minimum Inhibitory Concentration (MIC)

    Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
    E. coli5010
    S. aureus405
    P. aeruginosa6015

    The data shows that this compound has effective antibacterial properties, particularly against gram-positive bacteria.

    Anticancer Activity

    The anticancer potential of this compound has been assessed through cytotoxicity studies against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87). The results indicate that this compound exhibits significant cytotoxic effects.

    Cytotoxicity Data

    Cell LineIC50 (µM)Control (Doxorubicin)
    MCF-7255
    U-87153

    The IC50 values suggest that this compound is more cytotoxic against U-87 cells compared to MCF-7 cells, indicating its potential as an anticancer agent.

    Case Studies

    • Study on Antioxidant Activity : A study published in Molecules reported the synthesis of various hydrazone derivatives, including this compound, and evaluated their antioxidant activities using the DPPH assay. The results demonstrated that this compound significantly scavenged free radicals, supporting its use in formulations aimed at reducing oxidative damage .
    • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. The findings revealed that it exhibited a broad spectrum of activity with MIC values comparable to established antibiotics .
    • Anticancer Potential : A recent investigation highlighted the compound's efficacy against glioblastoma cells, showcasing its potential as a therapeutic agent in cancer treatment. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound .

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